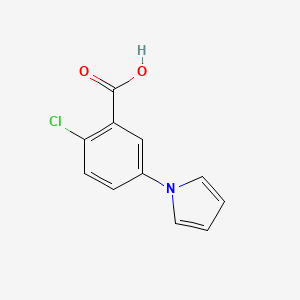

2-Chloro-5-pyrrol-1-yl-benzoic acid

Description

Contextualization of the Compound within the Pyrrole (B145914) and Benzoic Acid Chemical Space

2-Chloro-5-pyrrol-1-yl-benzoic acid, with the CAS number 53242-68-5, is a substituted aromatic carboxylic acid. guidechem.comclearsynth.com Its structure is characterized by a benzoic acid core, where a chlorine atom is attached at the 2-position and a pyrrol-1-yl group is at the 5-position. This arrangement of functional groups within a single molecule provides a rich platform for chemical modifications and applications.

The pyrrole moiety is a five-membered aromatic heterocycle containing a nitrogen atom. nih.gov It is a fundamental structural unit found in a vast array of natural products and synthetic compounds with diverse biological activities. researchgate.netnih.gov The pyrrole ring system is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in compounds with anti-inflammatory, antibacterial, antiviral, and anticancer properties. nih.govalliedacademies.org The delocalization of the nitrogen's lone pair of electrons into the aromatic system gives pyrrole unique electronic properties and reactivity. alliedacademies.org

The benzoic acid portion of the molecule is a simple aromatic carboxylic acid. nih.gov Benzoic acid and its derivatives are widely used in the pharmaceutical industry, often as preservatives due to their antimicrobial properties. nih.gov The carboxylic acid group is a versatile functional group that can participate in a variety of chemical reactions, including the formation of esters, amides, and acid chlorides. This reactivity allows for the straightforward incorporation of the benzoic acid scaffold into larger, more complex molecules.

The presence of a chlorine atom at the 2-position of the benzoic acid ring significantly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the chlorine atom affects the acidity of the carboxylic acid and can direct further chemical transformations on the aromatic ring.

The combination of these three components—the biologically active pyrrole ring, the versatile benzoic acid group, and the modulating chlorine atom—results in a molecule with a unique profile for further chemical exploration and development.

Significance of the this compound Scaffold in Contemporary Organic Chemistry

The this compound scaffold is a valuable building block in modern organic synthesis, particularly in the creation of more complex and functionally diverse molecules for medicinal chemistry research. Its significance stems from the ability to selectively modify different parts of the molecule.

The carboxylic acid group provides a handle for derivatization, allowing for the synthesis of a wide range of amides and esters. This is a common strategy in drug discovery to modulate properties such as solubility, bioavailability, and target binding affinity.

The pyrrole ring itself can be a target for further functionalization, although its aromaticity makes it relatively stable. The nitrogen atom of the pyrrole can influence the reactivity of the attached benzoic acid ring system.

The chlorine atom on the benzoic acid ring can be replaced through various cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the introduction of a wide variety of substituents, including other aromatic rings, alkyl groups, and nitrogen- or oxygen-containing functional groups. This versatility makes this compound an important intermediate in the synthesis of complex molecular architectures. For instance, similar chloro- and iodo-substituted benzoic acids are crucial intermediates in the synthesis of modern drugs. google.comgoogle.com

The pyrrole scaffold is recognized for its role in the development of therapeutic agents, with research exploring its potential in treating a range of diseases, including cancer and infectious diseases. researchgate.netbohrium.com Pyrrole derivatives have been investigated for their ability to inhibit various biological targets, such as enzymes and protein-protein interactions. nih.govnih.gov While specific research on the direct biological activity of this compound is not extensively detailed in the provided results, its structural motifs are present in compounds with known potent biological activities. For example, complex molecules incorporating pyrrolidine (B122466) and chloro-substituted aromatic rings have shown high efficacy as inhibitors of the MDM2 protein, a key target in cancer therapy. acs.org

The strategic combination of a pyrrole ring and a functionalized benzoic acid within a single, readily modifiable scaffold makes this compound a significant and versatile tool for chemists engaged in the design and synthesis of novel compounds with potential therapeutic applications.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 53242-68-5 | C11H8ClNO2 |

| 5-chloro-2-(1h-pyrrol-1-yl)benzoic acid | Not Available | C11H8ClNO2 |

| 2-Chloro-5-iodobenzoic acid | Not Available | Not Available |

| 2-chloro-5-(pyridin-3-yl)benzoic acid | 1178054-55-1 | C12H8ClNO2 |

Interactive Data Table: Predicted Properties of 5-chloro-2-(1h-pyrrol-1-yl)benzoic acid

The following table presents predicted physicochemical properties for a closely related isomer, 5-chloro-2-(1h-pyrrol-1-yl)benzoic acid. These predictions, sourced from computational models, offer insights into the compound's likely behavior in various chemical environments. uni.lu

| Property | Predicted Value |

| Molecular Formula | C11H8ClNO2 |

| Monoisotopic Mass | 221.02435 Da |

| XlogP | 2.6 |

| Predicted Collision Cross Section (Ų) | |

| [M+H]+ | 144.4 |

| [M+Na]+ | 154.3 |

| [M-H]- | 149.1 |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAOLHCBQKYITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-68-5 | |

| Record name | 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms for 2 Chloro 5 Pyrrol 1 Yl Benzoic Acid

Established Chemical Synthesis Pathways for 2-Chloro-5-pyrrol-1-yl-benzoic acid

The creation of this compound is not a trivial synthetic endeavor, relying on carefully planned multi-step sequences and the application of regioselective functionalization techniques. The optimization of these processes is crucial for maximizing yield and purity.

Multi-step Organic Synthesis Strategies

A common and logical synthetic approach to this compound involves a multi-step process commencing with a suitably substituted benzene (B151609) derivative. A frequently employed precursor is 2-chloro-5-aminobenzoic acid. This intermediate provides a strategic starting point, possessing the required chloro and carboxylic acid functionalities correctly positioned on the benzene ring.

The synthesis of 2-chloro-5-aminobenzoic acid itself can be initiated from ortho-chloro-benzoic acid. google.com This process involves two primary transformations:

Nitration: Ortho-chloro-benzoic acid is first subjected to nitration to introduce a nitro group onto the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid at controlled temperatures, generally below 5°C, to favor the formation of the desired 2-chloro-5-nitrobenzoic acid isomer. google.com

Reduction: The subsequent step is the reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents, such as zinc and hydrochloric acid or through catalytic hydrogenation with reagents like Raney nickel under a hydrogen atmosphere. organic-chemistry.orgprepchem.com A patent describes the use of an iron reduction medium for this step. google.com

Once 2-chloro-5-aminobenzoic acid is obtained, the subsequent key transformation is the formation of the pyrrole (B145914) ring. A highly effective and widely used method for this is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a primary amine, in this case, the amino group of 2-chloro-5-aminobenzoic acid, with a 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.org A common and effective 1,4-dicarbonyl synthon for generating an unsubstituted pyrrole ring is 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor that generates the required 1,4-dicarbonyl species under the reaction conditions. mdpi.com

Alternatively, direct C-N bond formation between a pyrrole and a benzoic acid derivative can be considered, employing modern cross-coupling reactions.

Regioselective Functionalization Techniques Applicable to Benzoic Acid Derivatives

The synthesis of this compound inherently relies on regioselective functionalization. During the nitration of ortho-chloro-benzoic acid, the directing effects of the existing chloro and carboxylic acid groups guide the incoming nitro group primarily to the 5-position.

For the direct arylation of pyrrole, two prominent regioselective techniques are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This copper-catalyzed reaction can form a C-N bond between pyrrole and an aryl halide. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, this would involve reacting pyrrole with a di-halogenated benzoic acid derivative, such as 2-chloro-5-bromobenzoic acid or 2-chloro-5-iodobenzoic acid, in the presence of a copper catalyst. sigmaaldrich.comchemicalbook.com The reaction typically requires a base and is often carried out at elevated temperatures. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is another powerful tool for C-N bond formation and is known for its broad substrate scope and functional group tolerance. organic-chemistry.org Similar to the Ullmann condensation, this method would couple pyrrole with a halo-benzoic acid derivative.

Optimization of Reaction Parameters and Yields for Enhanced Production

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters for each step.

For the Paal-Knorr synthesis , various catalysts can be employed to improve yields and reaction times. While the reaction can proceed under neutral or weakly acidic conditions, the use of Brønsted or Lewis acids often accelerates the condensation. organic-chemistry.org Numerous metal catalysts, including those based on zinc, cobalt, titanium, and palladium, have been shown to be effective. researchgate.net The choice of solvent can also be critical, with some studies highlighting the use of water as an environmentally benign medium. researchgate.net

In the context of Ullmann-type reactions , modern protocols have moved away from stoichiometric copper to catalytic systems. The choice of ligand for the copper catalyst is crucial. Diamine ligands, for instance, have been shown to be effective in promoting the N-arylation of pyrroles. organic-chemistry.org The nature of the base and the solvent also significantly impact the reaction outcome.

For the Buchwald-Hartwig amination , optimization involves the careful selection of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. A variety of palladium sources and ligands are available, and their combination must be tailored to the specific substrates. organic-chemistry.org The reaction temperature and duration are also critical parameters to control for achieving high yields and minimizing side reactions. organic-chemistry.org

| Reaction Step | Key Parameters for Optimization | Potential Catalysts/Reagents |

| Nitration of o-Chlorobenzoic Acid | Temperature, Ratio of Nitric to Sulfuric Acid | Nitrating Mixture (HNO₃/H₂SO₄) |

| Reduction of Nitro Group | Reducing Agent, Catalyst, Solvent, Temperature | Fe/HCl, Zn/HCl, H₂/Raney Ni |

| Paal-Knorr Pyrrole Synthesis | Catalyst (Acidic/Metallic), Solvent, Temperature | Acetic Acid, Lewis Acids (e.g., ZnCl₂), Metal Catalysts (e.g., Pd, Zn, Co) |

| Ullmann Condensation | Copper Source, Ligand, Base, Solvent, Temperature | CuI, Diamine Ligands, K₂CO₃, Cs₂CO₃, DMF, NMP |

| Buchwald-Hartwig Amination | Palladium Precursor, Phosphine Ligand, Base, Solvent, Temperature | Pd(OAc)₂, Pd₂(dba)₃, BINAP, Xantphos, K₃PO₄, Cs₂CO₃, Toluene, Dioxane |

Mechanistic Elucidation of Key Synthetic Transformations in this compound Formation

Understanding the reaction mechanisms is fundamental to controlling and improving the synthesis of this compound.

Nucleophilic Aromatic Substitution Mechanisms in Halo-Benzoic Acid Systems

While the direct synthesis of the target molecule is more likely to proceed via a metal-catalyzed cross-coupling reaction, understanding nucleophilic aromatic substitution (SNAAr) provides a foundational context for reactions involving halo-aromatics. The classic SNAAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.

In the context of the Ullmann condensation, the mechanism is believed to involve copper(I) species. A proposed catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) complex, followed by reaction with the nucleophile (in this case, the pyrrolide anion) and subsequent reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. organic-chemistry.org Mechanistic studies on copper-catalyzed N-arylation of amides suggest that the activation of the aryl halide is the rate-determining step. mit.edu

Pyrrole Ring Formation and Coupling Reactions

The Paal-Knorr synthesis mechanism for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine is well-established. wikipedia.org The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic dihydroxy intermediate. Subsequent dehydration steps result in the formation of the aromatic pyrrole ring. wikipedia.org The use of an acid catalyst facilitates the dehydration steps by protonating the hydroxyl groups, making them better leaving groups. organic-chemistry.org

Carboxyl Group Derivatization and Hydrolysis

The carboxyl group of this compound is a key functional handle for molecular modification and purification strategies. Its derivatization, most commonly through esterification, followed by hydrolysis, represents a critical sequence in the synthesis of the final acid product and its analogues.

Carboxyl Group Derivatization involves the chemical modification of the carboxylic acid moiety to form derivatives such as esters, amides, or acid chlorides. utexas.eduresearchgate.netnih.gov This transformation is often undertaken to protect the carboxylic acid during subsequent reaction steps, to enhance the solubility of the molecule in organic solvents, or to facilitate purification. Esterification, the formation of an ester, is a common derivatization strategy. utexas.edu For instance, this compound can be reacted with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of an acid catalyst to yield the corresponding ethyl or methyl ester. This conversion can improve handling and is often a key step in multi-step syntheses where the ester is a more stable intermediate. google.comgoogle.com

Hydrolysis is the process of cleaving these derivatives to regenerate the carboxylic acid. libretexts.orgjove.com In the context of synthesizing this compound, this typically involves the hydrolysis of a precursor ester. The reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. jove.com The reaction is reversible and requires a large volume of water to drive the equilibrium towards the formation of the carboxylic acid and alcohol. libretexts.org The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. jove.com

Base-Catalyzed Hydrolysis (Saponification) : This is the more commonly employed method for its irreversibility and typically higher yields. masterorganicchemistry.com The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent mixture like aqueous ethanol. google.comgoogle.com The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This process results in the formation of a carboxylate salt, which is then neutralized in a subsequent acidic workup step to yield the final carboxylic acid. masterorganicchemistry.com Patent literature describes the synthesis of related compounds, such as 2-chloro-5-iodobenzoic acid, where an ethyl ester intermediate is hydrolyzed using sodium hydroxide in an ethanol/water mixture at elevated temperatures (70-80°C). google.comgoogle.com

A summary of these derivatization and hydrolysis methods is presented below.

| Process | Method | Reagents | Key Features | Citations |

| Derivatization | Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Protection of carboxyl group, improved solubility/handling. | utexas.edu |

| Hydrolysis | Acid-Catalyzed | Excess Water, Strong Acid | Reversible reaction. | libretexts.orgjove.com |

| Hydrolysis | Base-Catalyzed (Saponification) | NaOH or KOH, followed by Acid Workup | Irreversible, generally high yield. | google.commasterorganicchemistry.com |

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis is fundamental to the efficient synthesis of this compound and its analogues, particularly for the formation of the pyrrole ring and its attachment to the benzene ring (a C-N bond formation). ctfassets.net

One of the most classical and widely applied methods for pyrrole synthesis is the Paal-Knorr synthesis . uctm.edu This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edu In the context of synthesizing the target molecule, this would involve reacting a suitably substituted aminobenzoic acid with a 1,4-dicarbonyl compound. The reaction is often catalyzed by acids. Modifications to improve the efficiency and conditions of the Paal-Knorr synthesis are an active area of research. uctm.edu

More modern and versatile methods often rely on transition-metal catalysis . Copper-catalyzed reactions are particularly prominent for the synthesis of N-aryl pyrroles. uctm.edu These methods offer milder reaction conditions and broader functional group tolerance compared to classical methods. A notable approach is the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles, which provides an efficient route to polysubstituted pyrroles. nih.govnih.govmit.edu This method can accommodate a wide range of substituents, making it a powerful tool for generating diverse pyrrole-containing molecules. nih.govnih.gov While not a direct synthesis of the title compound, the principles of copper-catalyzed C-N coupling are highly relevant for constructing the pyrrol-1-yl benzoic acid core.

The table below highlights key catalytic strategies applicable to the synthesis of pyrrole derivatives.

| Catalytic Strategy | Reaction Type | Catalyst/Reagents | Description | Citations |

| Paal-Knorr Synthesis | Condensation | Acid catalyst, 1,4-dicarbonyl compound, amine | A classical method for forming the pyrrole ring from acyclic precursors. | uctm.edu |

| Copper Catalysis | C-N Coupling | Copper salts (e.g., CuI), ligands | Forms the bond between the pyrrole nitrogen and the aromatic ring. | uctm.edu |

| Copper-Hydride Catalysis | Enyne-Nitrile Coupling | CuH-based catalyst systems | A modern method for constructing polysubstituted pyrroles from readily available components. | nih.govnih.govmit.edu |

Principles of Green Chemistry in the Preparation of this compound

The application of green chemistry principles is crucial for developing sustainable and economically viable manufacturing processes for pharmaceuticals and their intermediates. ctfassets.netresearchgate.net The synthesis of this compound is no exception, with efforts focused on creating more environmentally benign processes.

Development of Environmentally Benign Reaction Conditions

A key focus of green chemistry is the development of reaction conditions that minimize environmental impact. researchgate.net This involves several strategies:

Catalysis : The use of catalytic reagents is inherently greener than using stoichiometric amounts of reagents, as catalysts are used in small quantities and can often be recycled and reused. ctfassets.net Catalytic reactions reduce the amount of waste generated. ctfassets.netbuecher.de

Solvent Selection : A significant portion of waste in pharmaceutical manufacturing comes from solvents. ctfassets.net Green chemistry encourages the use of safer, less toxic, and more environmentally friendly solvents. The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable has developed solvent selection guides to aid chemists in choosing greener alternatives to hazardous solvents like chlorinated hydrocarbons. researchgate.net

Energy Efficiency : Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. jocpr.com Catalytic processes often allow for milder reaction conditions compared to traditional synthetic methods that may require high temperatures. chemrxiv.org

Analysis of Atom Economy and Reaction Mass Efficiency

To quantify the "greenness" of a chemical process, several metrics have been developed. rsc.org Among the most important are Atom Economy and Reaction Mass Efficiency.

Atom Economy (AE) , introduced by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired final product. jocpr.comprimescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reaction Mass Efficiency (RME) provides a more realistic and practical measure of a reaction's efficiency by considering not just the stoichiometry but also the actual mass of all materials used, including reactants, solvents, and catalysts, as well as the reaction yield. buecher.deresearchgate.net It is defined as:

RME = (Mass of Isolated Product / Total Mass of Reactants) x 100

RME gives a clearer picture of the total material consumption and waste generation in a process. Improving RME involves optimizing reaction yields, using reactants in stoichiometric amounts (or with minimal excess), and minimizing the use of solvents and other auxiliary substances. rsc.org The adoption of catalytic routes and continuous processing technologies are key strategies for enhancing the RME of pharmaceutical syntheses. ctfassets.netsyrris.com

| Green Chemistry Metric | Definition | Ideal Value | Focus | Citations |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100 | 100% | Theoretical efficiency of incorporating reactant atoms into the product. | jocpr.comprimescholars.com |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100 | 100% | Practical efficiency including yield and stoichiometry. | buecher.deresearchgate.net |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | Holistic metric including solvents, reagents, and workup materials. | ctfassets.netrsc.orgmdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Pyrrol 1 Yl Benzoic Acid

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides invaluable information regarding the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 2-Chloro-5-pyrrol-1-yl-benzoic acid is anticipated to exhibit a series of characteristic absorption bands corresponding to its distinct functional moieties. The presence of the carboxylic acid group would be marked by a broad O-H stretching vibration, typically observed in the 3300-2500 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong absorption band in the range of 1710-1680 cm⁻¹.

The aromatic nature of the benzene (B151609) ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The pyrrole (B145914) ring is also expected to show C-H stretching vibrations around 3100 cm⁻¹ and C-N stretching vibrations. The C-Cl stretching vibration is anticipated in the fingerprint region, typically between 800 and 600 cm⁻¹.

Expected FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | C-H stretch | Pyrrole & Aromatic |

| 1710-1680 (strong) | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| ~1100 | C-N stretch | Pyrrole |

| 800-600 | C-Cl stretch | Chloro-aromatic |

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy, a complementary technique to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the aromatic and pyrrole rings are expected to produce strong Raman signals. The C=C stretching bands of the benzene ring, which are often weak in the IR spectrum, should be prominent in the Raman spectrum. The C-Cl bond, due to its polarizability, should also yield a detectable Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy for Hydrogen Environment Analysis

The ¹H NMR spectrum of this compound would provide detailed information about the number and chemical environment of the hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically above 10 ppm. The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm), with their splitting patterns and chemical shifts influenced by the chloro and pyrrole substituents. The protons of the pyrrole ring would likely appear as two distinct signals, corresponding to the α and β positions relative to the nitrogen atom.

Expected ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| >10 (broad) | s | 1H | -COOH |

| 7.0-8.5 | m | 3H | Aromatic protons |

| 6.0-7.0 | m | 4H | Pyrrole protons |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm. The carbon atoms of the benzene ring will appear in the aromatic region (120-150 ppm), with the carbon attached to the chlorine atom and the carbon attached to the pyrrole nitrogen showing characteristic shifts. The carbon atoms of the pyrrole ring would also have distinct signals in the aromatic region.

Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 165-185 | C=O (Carboxylic Acid) |

| 120-150 | Aromatic and Pyrrole Carbons |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₁₁H₈ClNO₂). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The fragmentation of the pyrrole ring could also lead to characteristic daughter ions.

Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| [M]⁺ & [M+2]⁺ | Molecular ion (with chlorine isotope pattern) |

| M-17 | Loss of -OH |

| M-45 | Loss of -COOH |

Crystallographic Studies of this compound and its Solid-State Conformations

The precise three-dimensional structure of this compound in the solid state can be unequivocally determined through single-crystal X-ray diffraction. This powerful analytical technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation. Furthermore, analysis of the crystal structure reveals the intricate network of intermolecular interactions that dictate how the molecules pack together to form a crystalline solid.

X-ray Diffraction for Single Crystal Structure Determination

The determination of the crystal structure of this compound through single-crystal X-ray diffraction is a critical step in its solid-state characterization. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays provide the necessary information to construct a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined.

As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, are not available. The determination of these parameters would be the first step in a comprehensive structural elucidation.

For illustrative purposes, a hypothetical set of crystallographic data is presented in the table below. It is important to note that this data is not based on experimental results for this compound and serves only as a template for the type of information that would be obtained from such a study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈ClNO₂ |

| Formula Weight | 221.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | 4 |

| Density (calculated) (g/cm³) | - |

Once experimental data is available, a detailed analysis of the molecular geometry can be performed. This would involve the examination of key bond lengths and angles within the this compound molecule.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-Cl | - |

| C-COOH | - |

| C-N (pyrrole) | - |

| O=C-O Angle | - |

| Dihedral angle (benzoic ring - pyrrole ring) | - |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, the presence of a carboxylic acid group, a chloro substituent, and a pyrrole ring suggests the potential for a rich network of non-covalent interactions.

The primary and most influential intermolecular interaction in carboxylic acids is typically hydrogen bonding. The carboxylic acid moieties can form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. These dimers can then act as building blocks that are further organized in the crystal lattice.

In addition to classical hydrogen bonding, other weaker interactions are expected to play a significant role in the crystal packing of this compound. These include:

C-H···O interactions: The hydrogen atoms on the aromatic rings can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid group.

C-H···π interactions: The electron-rich π-system of the pyrrole and benzene rings can act as acceptors for hydrogen bonds from neighboring molecules.

π-π stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

Halogen bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as an oxygen atom from a neighboring molecule.

A thorough analysis of the crystal packing would involve identifying and quantifying these interactions, often visualized through Hirshfeld surface analysis. This computational tool allows for the mapping of intermolecular contacts and provides a fingerprint of the crystal packing environment. The resulting packing diagrams would reveal how these various interactions work in concert to create a stable, three-dimensional supramolecular architecture.

Without experimental data, a definitive analysis of the intermolecular interactions and crystal packing of this compound remains speculative. A future crystallographic study would be invaluable in providing a detailed understanding of its solid-state behavior.

Computational Chemistry and Molecular Modeling of 2 Chloro 5 Pyrrol 1 Yl Benzoic Acid

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on 2-Chloro-5-pyrrol-1-yl-benzoic acid are not available, we can infer the types of insights that would be gained by examining studies on structurally related pyrrolyl-benzoic acids and chloro-substituted aromatic compounds. nih.govnih.gov

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the substituted benzoic acid ring and the pyrrole (B145914) ring. The electronic energy of this optimized structure provides a baseline for its stability.

In similar molecules, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to achieve a precise optimized geometry. nih.gov For instance, in a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, a dihedral angle of 45.80° was found between the benzene (B151609) and maleimide (B117702) rings, highlighting the non-planar nature of such systems. nih.gov A similar twist would be expected for this compound.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value Range |

| C-Cl Bond Length | ~1.74 Å |

| C-N (Pyrrole-Benzene) Bond Length | ~1.45 Å |

| O-H (Carboxylic Acid) Bond Length | ~0.97 Å |

| Dihedral Angle (Benzene-Pyrrole) | 40-50° |

This table is illustrative and based on data from analogous compounds. Specific experimental or calculated values for the title compound are not available.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO would likely be distributed over the electron-rich pyrrole ring and the benzene ring, while the LUMO might be localized more towards the electron-withdrawing carboxylic acid and chloro-substituted parts of the molecule. A smaller HOMO-LUMO gap would suggest higher reactivity and the possibility of intramolecular charge transfer, a property often relevant for bioactive molecules. nih.gov

Table 2: Expected Frontier Molecular Orbital Properties for this compound

| Property | Description | Expected Finding |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Localization on pyrrole and benzene rings |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Localization on the benzoic acid moiety |

| Egap (LUMO-HOMO) | Energy difference between LUMO and HOMO | A relatively small gap, indicating potential for charge transfer |

This table represents expected findings based on FMO analysis of similar aromatic acids. nih.gov

DFT calculations can predict vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). Theoretical calculations of vibrational spectra for related molecules have shown good agreement with experimental data, aiding in the assignment of vibrational modes to specific functional groups. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption maxima, which correspond to electron transitions between molecular orbitals. nih.gov Such predictions would be invaluable for characterizing this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with other molecules, such as proteins or solvent.

The most significant available data for this compound comes from its context as a ligand for the Mcl-1 protein. Research on a series of 2,5-substituted benzoic acid inhibitors of Mcl-1 reveals key interaction patterns that are likely conserved for the title compound. nih.gov

Co-crystal structures of similar inhibitors with Mcl-1 show that the benzoic acid's carboxyl group forms a crucial hydrogen bond with an arginine residue (Arg263) in the Mcl-1 binding pocket. The aromatic scaffold, including the pyrrole and the chloro-substituted benzene ring, would be positioned within the hydrophobic pockets of the protein, participating in hydrophobic and van der Waals interactions with residues like Leu267, Val253, and Val243. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and the inhibitory activity of the compound. Molecular docking studies on these systems confirm that these interactions are key to the binding affinity. nih.gov

Table 3: Key Interactions of 2,5-Substituted Benzoic Acid Inhibitors with Mcl-1 Protein

| Interacting Residue in Mcl-1 | Type of Interaction | Moiety of Ligand Involved |

| Arg263 | Hydrogen Bond | Carboxyl group |

| Leu267, Val253, Val243, Leu235 | Hydrophobic Interactions | Aromatic scaffold (Pyrrole, Benzene) |

This data is based on the binding modes of analogous Mcl-1 inhibitors. nih.gov

While no specific MD simulation studies on this compound have been published, such simulations would be instrumental in understanding its behavior in a biological environment. MD simulations could reveal the flexibility of the molecule, particularly the rotation around the bond connecting the pyrrole and benzene rings, and how this is influenced by the surrounding water molecules (solvation).

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are indispensable computational techniques in modern drug discovery. They enable the efficient screening of large chemical libraries to identify promising lead compounds and guide the rational design of new molecules with enhanced biological activity.

Pharmacophore models represent the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These models are derived from a set of known active compounds and are instrumental in identifying novel scaffolds that can interact with a biological target. For a compound like this compound, which has structural similarities to known inhibitors of enzymes such as cyclooxygenase (COX), a feature-based pharmacophore model can be developed. nih.govnih.gov

The generation of a pharmacophore model typically involves the following steps:

Conformational Analysis: Generating a diverse set of low-energy conformations for a group of active molecules.

Feature Identification: Identifying key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Alignment and Model Generation: Aligning the active compounds and identifying a common spatial arrangement of pharmacophoric features.

For pyrrole-containing COX inhibitors, a pharmacophore model might include features like an aromatic ring (from the pyrrole or benzoic acid moiety), a hydrogen bond acceptor (from the carboxylic acid), and a hydrophobic feature. researchgate.net A hypothetical pharmacophore model for a series of pyrrole-based anti-inflammatory agents is presented in Table 1.

| Feature | Description | Spatial Constraints (Hypothetical) |

| Aromatic Ring (AR1) | Represents the pyrrole ring | Centered at (x1, y1, z1) |

| Aromatic Ring (AR2) | Represents the chloro-benzoic acid ring | Centered at (x2, y2, z2) |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the benzoic acid | Located at (x3, y3, z3) |

| Hydrophobic (HY) | The chloro substituent on the benzoic acid | Region around (x4, y4, z4) |

Table 1: Hypothetical Feature-Based Pharmacophore Model for Pyrrole-Based Anti-inflammatory Agents. This table illustrates the key chemical features and their potential spatial arrangement that could be crucial for the biological activity of compounds structurally related to this compound.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, helps to identify molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. mdpi.com

Rational ligand design strategies leverage the insights gained from pharmacophore models and docking studies to modify a lead compound, such as this compound, to enhance its activity and selectivity. benthamscience.com For instance, if a pharmacophore model indicates an unoccupied hydrophobic pocket in the target's binding site, a hydrophobic group could be added to the lead molecule to improve its binding. This iterative process of design, synthesis, and testing is a cornerstone of modern drug development. nih.gov

An example of a virtual screening workflow is as follows:

Database Preparation: A large library of chemical compounds is prepared, with each compound represented in a 3D format.

Pharmacophore-Based Filtering: The library is screened against the pharmacophore model to select compounds that match the required features.

Molecular Docking: The filtered compounds are docked into the active site of the biological target to estimate their binding energy and pose.

Hit Selection and Prioritization: Compounds with the best predicted binding affinities and favorable interactions are selected for experimental testing.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. These studies provide valuable information for optimizing lead compounds into potent and selective drug candidates.

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and observing the effect of these changes on its biological activity. For this compound, SAR studies would involve synthesizing a series of analogs with variations in the substituents on both the pyrrole and benzoic acid rings.

For example, in a series of pyrrole derivatives, the nature and position of substituents have been shown to significantly impact their anti-inflammatory activity. alliedacademies.org Table 2 presents hypothetical SAR data for a series of analogs of this compound, illustrating how different substitutions could affect COX-2 inhibitory activity.

| Compound | R1 (on Pyrrole) | R2 (on Benzoic Acid) | COX-2 Inhibition (IC50, µM) (Hypothetical) |

| 1 | H | 2-Cl | 15.2 |

| 2 | CH3 | 2-Cl | 8.5 |

| 3 | H | 4-F | 22.1 |

| 4 | CH3 | 4-F | 12.8 |

| 5 | H | 2-Cl, 4-F | 5.3 |

Table 2: Hypothetical Structure-Activity Relationship Data for Analogs of this compound. This table demonstrates how modifications to the parent structure could influence its inhibitory potency against a target like COX-2.

From this hypothetical data, one might infer that a methyl group on the pyrrole ring enhances activity, and the presence of a second halogen on the benzoic acid ring further improves potency.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. uran.ua Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the 3D properties of molecules. nih.govkoreascience.kr

In a CoMFA study, a set of aligned molecules is placed in a 3D grid. At each grid point, steric and electrostatic interaction energies with a probe atom are calculated. These values are then used as independent variables in a partial least squares (PLS) analysis to generate a QSAR model that correlates the 3D fields with the observed biological activities. nih.gov

The results of a CoMFA study are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Steric Contour Maps: Green contours indicate regions where bulky groups are favored, while yellow contours indicate regions where they are disfavored.

Electrostatic Contour Maps: Blue contours show areas where positive charges are favorable, and red contours indicate where negative charges are favorable.

These maps provide medicinal chemists with a visual guide for designing new compounds with improved potency. For instance, a green contour near a specific position on the pyrrole ring would suggest that adding a larger substituent at that position could enhance the biological activity. nih.govacs.org

Biological Activities and Mechanisms of Action of 2 Chloro 5 Pyrrol 1 Yl Benzoic Acid and Its Derivatives

Antimicrobial and Antitubercular Efficacy

Derivatives of 2-Chloro-5-pyrrol-1-yl-benzoic acid have demonstrated a broad spectrum of antimicrobial and antitubercular activities. These properties have been assessed through in vitro studies against various bacterial and fungal strains, as well as by investigating their inhibitory effects on key pathogenic enzymes.

In Vitro Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Studies on the antimicrobial potential of 2-chlorobenzoic acid derivatives have revealed significant activity. For instance, certain synthesized compounds exhibited greater antibacterial efficacy against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis nih.gov. In one study, a particular Schiff's base derivative of 2-chlorobenzoic acid was identified as a potent antimicrobial agent, with its activity against Escherichia coli being comparable to the standard drug norfloxacin nih.gov.

Further research into pyrrolyl benzimidazole derivatives, which incorporate a similar structural motif, has also shown promising results. These compounds displayed antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL . Notably, some of these derivatives demonstrated significant antibacterial activity at an MIC of 6.25 µg/mL .

The synergistic effects of combining polypyrrole with benzoic acid have also been explored against antibiotic-resistant Salmonella species. This combination showed a potential synergistic effect, highlighting the antimicrobial activity of benzoic acid derivatives on multidrug-resistant bacteria nih.gov.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-chlorobenzoic acid derivatives | Escherichia coli (Gram-negative) | Greater potential than against Gram-positive | nih.gov |

| 2-chlorobenzoic acid derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Less potential than against Gram-negative | nih.gov |

| Pyrrolyl benzimidazole derivatives | S. aureus (Gram-positive), E. coli (Gram-negative) | MIC range: 6.25-100 µg/mL | |

| Benzoic acid with polypyrrole | Salmonella spp. | Synergistic effect | nih.gov |

Assessment of Antifungal Properties

In addition to their antibacterial action, derivatives of 2-chlorobenzoic acid have been evaluated for their antifungal properties. Screening against fungal strains such as Candida albicans and Aspergillus niger has been conducted to determine their efficacy nih.gov.

Phytochemical investigations of certain plants have led to the isolation of benzoic acid derivatives that exhibit antifungal activity against various phytopathogenic fungi. These compounds were particularly effective against fungi of the Fusarium genus nih.gov. This suggests that the benzoic acid scaffold is a promising starting point for the development of new antifungal agents.

Targeting of Key Pathogenic Enzymes (e.g., Enoyl ACP Reductase (InhA), Dihydrofolate Reductase (DHFR))

The antimicrobial and antitubercular activities of this compound derivatives are often attributed to their ability to inhibit essential enzymes in pathogens. Two such enzymes that have been identified as key targets are Enoyl-acyl carrier protein (ACP) reductase (InhA) and Dihydrofolate reductase (DHFR).

InhA is a crucial enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govfrontiersin.org The inhibition of InhA disrupts the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. researchgate.net Consequently, compounds that target InhA are promising candidates for the development of new antitubercular drugs. nih.gov Several studies have focused on developing inhibitors of InhA, including pyrrolidine (B122466) carboxamides and other derivatives containing the pyrrole (B145914) moiety. nih.govnih.gov

DHFR is another critical enzyme that is essential for the survival of both prokaryotic and eukaryotic cells. rjsocmed.comrjpbr.com It plays a key role in the synthesis of nucleic acids and some amino acids. nih.govmdpi.com The inhibition of bacterial DHFR can effectively block the growth of microorganisms, making it an attractive target for antimicrobial drug development. nih.gov Pyrrole derivatives have been investigated as potential inhibitors of both DHFR and InhA, suggesting a dual-targeting mechanism of action for some of these compounds. nih.gov

Enzyme Inhibition Profiles and Specificity

The effectiveness of this compound derivatives as antimicrobial agents is closely linked to their ability to specifically inhibit key enzymes in pathogenic microorganisms. The following sections detail the inhibition profiles of these compounds against Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase (InhA).

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a well-established target for antimicrobial and anticancer therapies. rjsocmed.comnih.gov This enzyme is vital for the synthesis of essential cellular components, and its inhibition leads to cell death. rjsocmed.comnih.gov A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for their inhibitory activity against DHFR. The majority of these molecules demonstrated appreciable action against the DHFR enzyme. nih.gov

Molecular docking studies have been conducted to understand the binding interactions of these pyrrole derivatives with the active site of DHFR. nih.gov These studies revealed that the compounds bind to the enzyme in a manner similar to known ligands, suggesting a common mode of action. nih.gov The development of inhibitors that can selectively target bacterial DHFR over its human counterpart is a key strategy in designing effective and safe antibacterial drugs. nih.gov

Interaction with Other Biological Targets (e.g., Cyclooxygenase/Lipoxygenase, Protein Tyrosine Phosphatase 1B)

Derivatives of benzoic acid have been investigated for their ability to interact with several key enzymatic targets involved in physiological and pathological processes. Notably, these include enzymes of the inflammatory cascade, such as Cyclooxygenase (COX), and signaling proteins like Protein Tyrosine Phosphatase 1B (PTP1B).

Cyclooxygenase (COX) Interaction: The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their inhibition of COX enzymes. Research into benzoic acid derivatives has explored this mechanism. For instance, an in silico study of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic acid derivative, demonstrated a higher affinity for the COX-2 protein receptor compared to acetylsalicylic acid (aspirin). nih.gov This suggests that specific structural modifications to the benzoic acid backbone can enhance interaction with this key inflammatory enzyme. nih.gov Further research has focused on designing derivatives that exhibit selectivity for COX-2 over COX-1, which is a strategy to reduce gastrointestinal side effects associated with traditional NSAIDs. nih.gov Compounds that act as dual inhibitors of both COX and 5-lipoxygenase (5-LOX) have also been developed from benzofuran derivatives, showing up to 33-fold selectivity for COX-2. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B has emerged as a significant target for the development of therapeutics for diabetes, obesity, and cancer. nih.gov Benzoic acid derivatives have been identified as active inhibitors of PTP1B. nih.gov Structure-based optimization efforts have led to the identification of potent analogues with considerable selectivity for human PTP1B. nih.gov PTP1B plays a crucial role in dephosphorylating the insulin receptor, and its inhibition is a key strategy for managing insulin resistance. nih.gov The search for selective inhibitors is critical, as the catalytic site of protein tyrosine phosphatases is highly conserved. nih.gov

Anti-inflammatory Potential of this compound Derivatives

The structural framework of pyrrole and benzoic acid is a feature of many compounds with promising anti-inflammatory properties. nih.gov Research has demonstrated that derivatives combining these moieties can effectively modulate inflammatory responses in various preclinical models.

One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has shown potent anti-inflammatory activity. nih.gov In a carrageenan-induced paw edema model in rats, repeated administration of this compound significantly inhibited edema. nih.gov Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, the derivative significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while markedly elevating the anti-inflammatory cytokine TGF-β1, suggesting a potent immunomodulatory mechanism. nih.gov

Other research has focused on different benzoic acid derivatives. A synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was found to significantly reduce inflammatory parameters in LPS-induced rats, hypothetically through its interaction with COX-2 and subsequent inhibition of NF-κβ signaling pathways. nih.gov Similarly, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid demonstrated anti-inflammatory activity comparable to the standard drug diclofenac in a carrageenan-induced paw edema test. mdpi.com

Table 1: Anti-inflammatory Activity of Benzoic Acid and Pyrrole Derivatives

| Compound Derivative | Model | Key Findings | Reference |

|---|---|---|---|

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rats); LPS-induced systemic inflammation (rats) | Significantly inhibited paw edema; Decreased serum TNF-α and increased TGF-β1. | nih.gov |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation (rats) | Significantly reduced inflammatory parameters; Hypothesized to inhibit COX-2 and NF-κβ signaling. | nih.gov |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rats) | Suppressed edema development with activity comparable to diclofenac. | mdpi.com |

| 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid | Acetic acid writhing test (mice) | Demonstrated high analgesic activity, suggesting anti-inflammatory potential. | researchgate.net |

Investigation of Anticonvulsant Activities

Derivatives incorporating the pyrrolidine-2,5-dione structure, a core component related to the pyrrole motif, have been extensively studied for their anticonvulsant properties. These compounds have shown efficacy in a range of animal models of epilepsy, suggesting broad-spectrum activity.

A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated significant anticonvulsant effects in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor 6 Hz seizure models in mice. nih.gov One compound from this series showed robust activity across all models and was also effective in a model of drug-resistant epilepsy. nih.gov

Similarly, hybrid compounds containing both pyrrolidine-2,5-dione and thiophene rings have been synthesized and tested. nih.gov Many of these derivatives were active in the MES and 6 Hz tests, with some also showing activity in the scPTZ test, which is a model for myoclonic and absence seizures. nih.gov Further research on ((benzyloxy)benzyl)propanamide derivatives also identified lead molecules with potent protection in MES and 6 Hz seizure models and a favorable safety window, as indicated by a low potential for motor impairment. semanticscholar.org

Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione and Related Derivatives

| Compound Series | Seizure Models Tested | Key Findings | Reference |

|---|---|---|---|

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6 Hz (32mA & 44mA) | Compound 14 showed robust, broad-spectrum activity, including in a drug-resistant model (ED₅₀ = 63.2 mg/kg in 6 Hz, 44mA test). | nih.gov |

| Hybrid Pyrrolidine-2,5-dione and Thiophene Derivatives | MES, scPTZ, 6 Hz | Many derivatives showed activity in MES and 6 Hz tests. One compound protected 50% of animals in the scPTZ test. | nih.gov |

| ((Benzyloxy)benzyl)propanamide derivatives | MES, 6 Hz (32mA & 44mA) | Lead compound 5 exhibited potent protection (ED₅₀ = 48.0 mg/kg in MES; 45.2 mg/kg in 6 Hz, 32mA). | semanticscholar.org |

| 2-Substituted-5-chlorobenzoxazole derivatives | Pentylenetetrazol-induced seizures | Some compounds exhibited low to moderate anticonvulsant activity (10-40% protection). | researchgate.net |

Exploration of Anticancer Efficacy

The pyrrole and benzoic acid scaffolds are present in numerous compounds investigated for their anticancer potential. researchgate.net Derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action, including apoptosis induction and cell cycle arrest. researchgate.netresearchgate.net

For example, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative significantly inhibited the replication of head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound was found to block the cell cycle in the G2/M phase and induce apoptosis. mdpi.com

Other studies have focused on benzoic acid derivatives. A review highlighted several derivatives with potent anticancer activity, such as 3-[(6-Arylamino)pyridazinylamino]benzoic acids, which showed IC₅₀ values of 15.3 µM and 3.9 µM, and 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one, which had a significant IC₅₀ value of 0.06 µM against a human hepatocellular liver carcinoma cell line (HepG2). preprints.org Furthermore, 2-amino-1,4-naphthoquinone-benzamide derivatives have shown excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with some compounds being significantly more potent than the standard drug cisplatin. nih.gov

Table 3: Anticancer Efficacy of Benzoic Acid and Pyrrole Derivatives

| Compound Derivative/Series | Cancer Cell Line(s) | IC₅₀ / Key Finding | Reference |

|---|---|---|---|

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester | CAL 27, FaDu (HNSCC) | Inhibited replication, blocked cell cycle at G2/M, induced apoptosis. | mdpi.com |

| 3-[(6-Arylamino)pyridazinylamino]benzoic acids | Not specified | IC₅₀ values of 3.9 µM and 15.3 µM. | preprints.org |

| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 (Liver) | IC₅₀ value of 0.06 µM. | preprints.org |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | IC₅₀ value of 17.84 µM. | preprints.org |

| 2-amino-1,4-naphthoquinone-benzamide derivatives | MDA-MB-231 (Breast), HT-29 (Colorectal) | IC₅₀ values as low as 0.4 µM against MDA-MB-231, significantly more potent than cisplatin. | nih.gov |

| N-substituted pyrrole matrine derivatives | SMMC-7221, CNE2, A549 (Lung) | IC₅₀ values in the range of 3.42–8.05 µM. | researchgate.net |

Toxicological Mechanisms at the Cellular and Subcellular Levels

Genotoxicity and Mutagenicity Studies

The genotoxic potential of benzoic acid, the parent compound, has been evaluated to understand the risks associated with this class of chemicals. In vitro studies on human peripheral blood lymphocytes have employed a battery of tests, including the chromosomal aberration (CA), sister chromatid exchange (SCE), and micronucleus (MN) assays. nih.gov

Results from these assays showed that benzoic acid can be considered a weak genotoxic agent. nih.gov It was found to significantly increase the frequency of chromosomal aberrations, sister chromatid exchanges, and micronuclei, particularly at higher concentrations (200 and 500 μg/mL), in a dose-dependent manner. nih.gov The increase in SCEs/cell was significant at all tested concentrations. nih.gov However, some studies have noted that while some in vitro tests are positive, results from in vivo genotoxicity studies have been negative. europa.eu The comet assay, another method to detect DNA damage, showed that only the highest tested concentration of benzoic acid (5 mM) increased DNA damage in lymphocytes, as the compound induced apoptosis at concentrations higher than 5 mM. nih.gov

Table 4: Genotoxicity of Benzoic Acid in Human Lymphocytes

| Assay | Concentration Range | Result | Reference |

|---|---|---|---|

| Chromosomal Aberration (CA) | 50-500 µg/mL | Significant, dose-dependent increase at 200 and 500 µg/mL. | nih.gov |

| Sister Chromatid Exchange (SCE) | 50-500 µg/mL | Significant, dose-dependent increase at all concentrations. | nih.gov |

| Micronucleus (MN) Test | 50-500 µg/mL | Significant, dose-dependent increase at 200 and 500 µg/mL. | nih.gov |

| Comet Assay | 0.05-5 mM | Significant increase in DNA damage only at 5 mM. | nih.gov |

Cytotoxicity Assessments in Mammalian Cell Lines

The cytotoxicity of benzoic acid and pyrrole derivatives has been assessed in various mammalian cell lines, including both cancerous and non-transformed cells, to determine their therapeutic index and potential for off-target toxicity.

In the context of anticancer drug development, cytotoxicity is the desired outcome in tumor cells. As detailed in section 5.5, numerous derivatives have shown potent cytotoxic activity against lines such as MDA-MB-231 (breast), HepG2 (liver), and various HNSCC cells. mdpi.compreprints.orgnih.gov

Conversely, for applications like anticonvulsant therapy, a lack of cytotoxicity in normal cells is crucial. Studies on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative found that while it significantly inhibited the replication of HNSCC cells, it did not induce any important cytotoxic effects on normal human dermal fibroblasts or human keratinocytes. mdpi.com This indicates a degree of selectivity for cancer cells. Similarly, promising anticonvulsant derivatives have been specifically tested for neurotoxic and hepatotoxic properties and have shown no significant cytotoxic effects. semanticscholar.org

However, other studies have noted toxic effects. Subchronic oral intake of 4-chlorobenzoic acid in animal models was found to be moderately hazardous, leading to disorders of a common toxic nature with a predominant effect on the hepatorenal system. rjpbr.com Morphohistological studies confirmed effects such as fatty liver dystrophy. rjpbr.com

Applications and Future Research Directions of 2 Chloro 5 Pyrrol 1 Yl Benzoic Acid

Translational Research in Medicinal Chemistry and Drug Discovery

The 2-chloro-5-pyrrol-1-yl-benzoic acid moiety has garnered attention as a valuable building block in the synthesis of potential drug candidates. Its structural characteristics allow for modifications that can influence pharmacokinetic and pharmacodynamic properties, making it a focal point for lead optimization in drug discovery programs.

Design and Development of Novel Therapeutic Agents based on the Scaffold

The this compound framework serves as a foundational structure in the design of innovative therapeutic agents. Researchers have successfully utilized closely related analogs to develop potent and selective inhibitors for various biological targets.

A notable example is the structure-guided modification of a 2-chloro-benzamide derivative, which shares a core structure with this compound, to create selective inhibitors of N-myristoyltransferase (NMT) in the parasite Cryptosporidium parvum. nih.gov This parasite is a significant cause of diarrheal disease, and its NMT is a promising drug target. By modifying the scaffold, researchers were able to develop compounds with significant inhibitory activity against the parasite's enzyme while maintaining selectivity over the human equivalent. nih.gov

Furthermore, hydrazides derived from pyrrol-1-ylbenzoic acids have demonstrated inhibitory activity against copper-dependent amine oxidases, suggesting another avenue for therapeutic intervention. acs.org These findings underscore the potential of the this compound scaffold in generating a diverse range of bioactive molecules.

Table 1: Examples of Therapeutic Agents Based on Related Scaffolds

| Compound Class | Target | Therapeutic Area | Key Findings |

| 2-Chloro-benzamide derivatives | Cryptosporidium parvum N-myristoyltransferase | Anti-parasitic | Structure-guided modifications led to potent and selective inhibitors. nih.gov |

| Pyrrol-1-ylbenzoic acid hydrazides | Copper-dependent amine oxidases | Enzyme Inhibition | Demonstrated inhibitory activity, suggesting potential for further development. acs.org |

Strategy for Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. In the context of the this compound scaffold, the carboxylic acid group is a prime candidate for such modifications. Replacing it with other acidic functional groups or mimetics can alter the compound's acidity, lipophilicity, and metabolic stability, thereby improving its drug-like properties.

While specific examples involving the direct bioisosteric replacement of the carboxylic acid in this compound are not extensively documented, the general principle is well-established. For instance, in the development of MDM2 inhibitors, a class of anti-cancer agents, researchers have explored the replacement of the benzoic acid moiety with nonclassical mimetics to enhance oral pharmacokinetic properties while retaining high binding affinity to the target protein.

Identification and Validation of Molecular Targets

A crucial aspect of drug discovery is the identification and validation of the molecular targets through which a compound exerts its therapeutic effect. For derivatives of this compound, several potential targets have been suggested based on the activity of structurally similar compounds.

As mentioned, Cryptosporidium parvum N-myristoyltransferase has been validated as a target for closely related 2-chloro-benzamide analogs. nih.gov Additionally, the inhibition of copper-dependent amine oxidases by pyrrol-1-ylbenzoic acid derivatives points to these enzymes as potential targets. acs.org Further research is necessary to elucidate the specific molecular targets of this compound itself and its direct derivatives to fully understand their mechanism of action and therapeutic potential.

Contributions to Agrochemical Research

The structural motifs present in this compound are also found in various agrochemicals, suggesting its potential utility in the development of new crop protection agents.

Development of Herbicidal and Fungicidal Agents

The benzoic acid chemical class is a well-known feature of certain herbicides. google.com Patents have been filed for herbicidal substituted benzoylsulfonamides, indicating the utility of the substituted benzoic acid core in weed control. google.com Similarly, pyrazolyl pyrrolinones, which share some structural similarities with the title compound, have been investigated for their herbicidal properties. google.com These examples suggest that derivatives of this compound could be explored for their potential as novel herbicides.

In the realm of fungicides, various azole compounds have demonstrated efficacy. epo.org The pyrrole (B145914) ring in this compound is a type of azole, hinting at its potential as a building block for new fungicidal agents. Patent literature also describes fungicidal compositions containing aromatic carboxylic acid derivatives, further supporting the potential of this scaffold in developing new crop protection solutions. nih.gov

Table 2: Related Scaffolds in Agrochemical Research

| Compound Class | Application | Relevant Structural Feature |

| Substituted Benzoylsulfonamides | Herbicide | Substituted Benzoic Acid google.com |

| Pyrazolyl Pyrrolinones | Herbicide | Pyrrole-like Heterocycle google.com |

| Azole Compounds | Fungicide | Azole Ring (Pyrrole) epo.org |

| Aromatic Carboxylic Acid Derivatives | Fungicide | Aromatic Carboxylic Acid nih.gov |

Role in Plant Growth Regulation

While direct evidence of this compound's role in plant growth regulation is not currently available, some fungicidal azole compounds have been shown to possess plant growth regulant activity. epo.org This dual activity suggests that derivatives of this compound could potentially be developed to not only protect plants from fungal pathogens but also to beneficially influence their growth and development. Further investigation into this area is warranted to explore this potential application.

Lack of Sufficient Data for Comprehensive Article on this compound

Following extensive and targeted searches, it has been determined that there is a significant lack of publicly available scientific literature and research data specifically concerning the applications and future research directions of the chemical compound This compound . While general information regarding the broader class of pyrrole derivatives and their uses in materials science and medicinal chemistry is available, specific research findings, detailed experimental data, and publications directly related to "this compound" in the contexts outlined in the user's request are not present in the search results.

The initial and subsequent focused searches for the compound's role in the development of high-performance polymers, its incorporation into electronic materials, and its application as a surface modifier did not yield any specific studies or patents. Similarly, investigations into future research trajectories, including the synthesis of its novel derivatives and any advanced preclinical studies, returned no relevant information directly pertaining to "this compound."

The available information is limited to basic chemical identifiers, such as its molecular formula and weight, with no substantive data on its practical applications or research-focused explorations as requested. Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided detailed outline is not feasible based on the currently accessible information.

Therefore, we are unable to fulfill the request to generate an English article focusing solely on the chemical compound “this compound” as per the specified outline due to the absence of necessary scientific data.

Future Research Trajectories for this compound

Development of Specific Analytical Methodologies for Complex Matrices

The accurate quantification of "this compound" in complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples is crucial for pharmacokinetic studies, metabolism research, and environmental monitoring. However, the development and validation of specific analytical methodologies for this compound present several challenges inherent to its structure and the nature of the matrices.

A primary challenge lies in achieving the required sensitivity and selectivity to detect and quantify the analyte at low concentrations, which is often necessary for biological and environmental samples. pharmtech.comresearchgate.net The presence of endogenous interfering substances in complex matrices can lead to matrix effects, such as ion suppression or enhancement in mass spectrometry-based methods, which can significantly impact the accuracy and reproducibility of the results. simbecorion.com Furthermore, the physicochemical properties of "this compound," including its polarity and potential for instability, must be carefully considered during method development to ensure efficient extraction and chromatographic separation. nih.gov

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most promising techniques for the analysis of "this compound" in complex matrices. simbecorion.comnih.gov These methods offer the high resolution and sensitivity required for such applications.